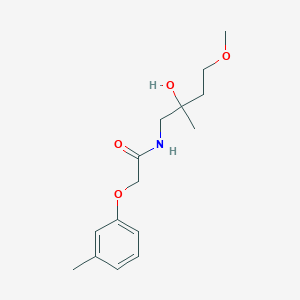![molecular formula C18H20N4O B12229386 3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12229386.png)
3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a benzonitrile core linked to a piperidine ring, which is further connected to a methylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The final product is purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- (E)-4-chloro-2-((5-methylpyridin-2-yl)oxy)piperidin-1-yl)methylbenzonitrile
Uniqueness
What sets 3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C18H20N4O/c1-14-11-20-18(21-12-14)23-17-5-7-22(8-6-17)13-16-4-2-3-15(9-16)10-19/h2-4,9,11-12,17H,5-8,13H2,1H3 |
InChI Key |
ZUWNZPYXLUEWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12229303.png)

![3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229328.png)

![5-bromo-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylpyridine-3-carboxamide](/img/structure/B12229340.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229346.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12229349.png)
![6-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B12229360.png)
![5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B12229361.png)
![5-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12229365.png)
![{2-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12229372.png)
![1-{2'-Methyl-[5,5'-bipyrimidin]-2-yl}piperidin-4-ol](/img/structure/B12229373.png)

![1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B12229377.png)
